![molecular formula C21H21N5O2 B11007845 3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11007845.png)
3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a complex organic compound that features both indole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the triazole moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing indole and triazole moieties. The indole structure is known for its ability to interact with biological targets involved in cancer progression.
- Mechanism : The compound may exert its anticancer effects through the inhibition of specific enzymes or pathways critical for tumor growth. For instance, compounds with similar structures have shown significant inhibition of thymidine phosphorylase, which is associated with tumor angiogenesis and proliferation .
-
Case Studies :
- A study evaluated a series of indole derivatives against breast cancer cell lines (MCF-7), highlighting the importance of structural modifications in enhancing potency. The most effective derivatives exhibited higher inhibition rates compared to standard chemotherapeutics like Adriamycin .
- Another investigation focused on the synthesis of triazole derivatives that demonstrated notable cytotoxicity against various cancer cell lines, suggesting that the incorporation of triazole enhances the anticancer activity of indole-based compounds .
Anticonvulsant Properties
The anticonvulsant activity of compounds featuring the triazole ring has been extensively studied. Triazoles are known for their neuroprotective effects and potential in treating epilepsy.
- Mechanism : Compounds like 3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide may modulate neurotransmitter systems or inhibit ion channels involved in seizure activity.
-
Case Studies :
- Research indicates that certain triazole derivatives exhibit significant protective effects against pentylenetetrazole-induced seizures in animal models. These studies suggest a promising avenue for developing new anticonvulsants based on the triazole scaffold .
- In vivo evaluations have shown that specific indole-triazole hybrids can significantly increase seizure latency and reduce mortality rates in seizure models, indicating their potential as effective anticonvulsants .
Antifungal Activity
The antifungal properties of triazoles are well-documented, with many derivatives showing efficacy against various fungal pathogens.
- Mechanism : Triazoles function primarily by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.
-
Case Studies :
- A recent review highlighted several triazole-containing compounds with potent antifungal activities against strains resistant to conventional treatments. The structure of these compounds allows them to effectively target fungal cells without affecting human cells .
- Specific derivatives have been synthesized and tested for their antifungal properties, demonstrating significant activity against Candida species and Aspergillus fumigatus, which are common pathogens in immunocompromised patients .
Summary of Findings
The compound This compound showcases a diverse range of applications in medicinal chemistry. Its potential as an anticancer agent, anticonvulsant, and antifungal compound highlights its versatility and importance in drug development.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound with a triazole ring used as a condensing agent.
Uniqueness
What sets 3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide apart is its unique combination of indole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a versatile compound in research and industry.
Biological Activity
The compound 3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic derivative that combines indole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular formula of the compound is C18H24N4O3, with a molecular weight of approximately 348.41 g/mol. The presence of the methoxy group on the indole ring and the triazole structure contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets involved in cancer progression. Research indicates that compounds with indole and triazole structures can inhibit key enzymes and pathways associated with tumor growth:
- Inhibition of Enzymes : The compound may inhibit enzymes such as topoisomerase II , which is crucial for DNA replication in cancer cells.
- Modulation of Signaling Pathways : It could affect signaling pathways involved in cell proliferation and apoptosis, particularly those related to histone deacetylases (HDACs) and telomerase activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar compounds. For instance, derivatives containing indole and triazole moieties have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Indole-Triazole Derivative A | MCF-7 | 12.5 | Topoisomerase II inhibition |
Indole-Triazole Derivative B | HeLa | 8.5 | HDAC inhibition |
Indole-Triazole Derivative C | A549 | 15.0 | Apoptosis induction via caspase activation |
Case Studies
Several case studies highlight the efficacy of indole-triazole derivatives:
- Case Study 1 : A study evaluated a similar indole-triazole derivative against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 12.5 µM , indicating potent anticancer activity through the inhibition of topoisomerase II .
- Case Study 2 : In another investigation focusing on lung cancer (A549), a related compound showed an IC50 value of 15 µM , demonstrating its ability to induce apoptosis by activating caspases .
- Case Study 3 : A comprehensive review highlighted various indole derivatives' anticancer properties, noting that specific substitutions on the indole ring significantly enhance biological activity .
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(4-methoxyindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-20-4-2-3-19-18(20)9-11-25(19)12-10-21(27)24-17-7-5-16(6-8-17)13-26-15-22-14-23-26/h2-9,11,14-15H,10,12-13H2,1H3,(H,24,27) |
InChI Key |
MSRGKVYWOAYQKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.